1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
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Overview
Description
The compound seems to be a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amine functionality . The exact structure and properties of this specific compound are not available in the sources I found.
Synthesis Analysis
The synthesis of similar compounds usually involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as a protecting group for the amine functionality . The exact synthesis process for this specific compound is not available in the sources I found.Molecular Structure Analysis
The molecular structure of similar compounds involves a fluorene moiety attached to a carbonyl group, which is then attached to an oxygen atom. This oxygen atom is connected to a methylene group, which is then connected to the rest of the molecule . The exact molecular structure of this specific compound is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving similar compounds usually involve the removal of the Fmoc protecting group, which can be achieved under mildly acidic conditions . The exact chemical reactions involving this specific compound are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form and a molecular weight that varies depending on the specific compound . The exact physical and chemical properties of this specific compound are not available in the sources I found.Scientific Research Applications
Fluorenylmethoxycarbonyl Derivatives in Synthesis
Synthetic Chemistry and Material Science : Fmoc-protected amino acids have been utilized as surfactants for carbon nanotubes, enhancing their dispersion in aqueous solutions. This approach relies on the quantum mechanical modeling of surfactant interactions and the development of enzymatically activated surfactants for on-demand homogeneous dispersions under physiological conditions (Cousins et al., 2009). Furthermore, Fmoc derivatives serve as intermediates in the synthesis of peptides with reversibly protected peptide bonds, demonstrating their utility in preventing interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
Analytical Chemistry : Fluoren-9-ylmethoxycarbonyl derivatives are involved in fluorescent labeling for biomedical analysis. These derivatives exhibit strong fluorescence across a wide pH range, offering advantages for the stable and sensitive detection of various biomolecules (Hirano et al., 2004).
Applications in Organic Chemistry and Catalysis
Organic Synthesis : The reactivity of fluoren-9-ylmethoxycarbonyl derivatives in organic synthesis is significant, with applications in the preparation of oligomers derived from amide-linked neuraminic acid analogues. These efforts underscore the role of such derivatives in facilitating the synthesis of complex organic structures (Gregar & Gervay-Hague, 2004).
Catalysis and Material Synthesis : In catalysis, these compounds are employed as intermediates for generating highly reactive species, aiding in the development of novel materials and catalysts. For instance, studies on the formation and rearrangement of specific derivatives provide insights into reaction mechanisms and material properties (Pole & Warkentin, 1997).
Safety and Hazards
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4Si/c1-27(2)12-19(20(23)24)22(13-27)21(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXSTYOURIZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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